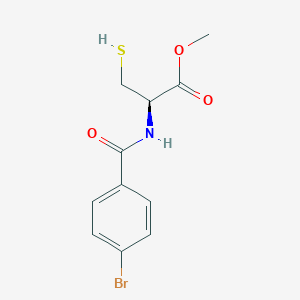

Cysteine thiol probe

Description

BenchChem offers high-quality Cysteine thiol probe suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cysteine thiol probe including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-2-[(4-bromobenzoyl)amino]-3-sulfanylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO3S/c1-16-11(15)9(6-17)13-10(14)7-2-4-8(12)5-3-7/h2-5,9,17H,6H2,1H3,(H,13,14)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLAHQHTYCQKQLI-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CS)NC(=O)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CS)NC(=O)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Design and Synthesis of Novel Cysteine Thiol Probes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cysteine, a unique sulfur-containing amino acid, plays a pivotal role in a myriad of physiological and pathological processes. Its thiol group is a potent nucleophile and is readily oxidized, making it a key player in redox signaling, enzyme catalysis, and protein structure. The ability to selectively detect and quantify cysteine in complex biological systems is therefore of paramount importance for understanding cellular function and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the design principles, synthesis, and application of novel cysteine thiol probes, with a focus on fluorescent methods.

Core Principles of Cysteine Probe Design

The selective detection of cysteine is challenging due to the presence of other abundant biothiols, such as homocysteine (Hcy) and glutathione (GSH), which share similar structural features and reactivity.[1][2] The intracellular concentration of GSH (1–10 mM) is significantly higher than that of cysteine (30–200 μM), posing a major hurdle for selective sensing.[1][3] Consequently, successful cysteine probes must exploit the subtle differences in the chemical properties of these thiols.

The design of selective cysteine probes often relies on a two-step mechanism: an initial reaction of the thiol group followed by an intramolecular rearrangement or cyclization that is unique to cysteine.[1] Key strategies employed in the design of these probes include:

-

Michael Addition: This reaction involves the nucleophilic addition of the cysteine thiol to an electron-deficient α,β-unsaturated carbonyl compound, known as a Michael acceptor. This initial reaction is often followed by a secondary intramolecular cyclization that is sterically favored for cysteine over Hcy or GSH.

-

Addition-Cyclization of Acrylates: Acrylate-based probes are a prominent class of cysteine sensors. The reaction proceeds via a conjugate addition of the cysteine thiol to the acrylate moiety, followed by an intramolecular cyclization that cleaves the probe and releases a signaling molecule, often a fluorophore. The kinetics of this cyclization step are typically much faster for the seven-membered ring formed with cysteine than the eight-membered ring with homocysteine, providing a basis for selectivity.

-

Aromatic Substitution-Rearrangement: These probes utilize an aromatic system substituted with a good leaving group. The cysteine thiol displaces the leaving group, and a subsequent intramolecular rearrangement, often involving the adjacent amino group of cysteine, leads to a change in the probe's properties.

-

Cyclization with Aldehydes: The reaction of the thiol and amino groups of cysteine with an aldehyde moiety on the probe can lead to the formation of a thiazolidine ring, a reaction that can be designed to be specific for cysteine.

-

Cleavage of Se-N or S-S Bonds: Probes containing selenium-nitrogen or disulfide bonds can be designed to be selectively cleaved by cysteine, leading to the release of a reporter molecule.

Quantitative Comparison of Cysteine Thiol Probes

The performance of a cysteine probe is evaluated based on several key parameters, including its sensitivity (limit of detection), selectivity over other biothiols, and response time. The following table summarizes the quantitative data for a selection of recently developed fluorescent cysteine probes.

| Probe Name/Type | Detection Limit (LOD) | Selectivity (vs. Hcy, GSH) | Response Time | Reference |

| ZHJ-X (Cyanobiphenyl-based) | 3.8 µM | High | Fast | |

| Coumarin-DNBS based | 23 nM | High | - | |

| BDP-S | 11.2 nM | High | 10 min | |

| CYNA | 14 nM | High | - | |

| Probe 1 (Chromen-based) | 63 nM | High | - | |

| HOTA | 13.47 µM | High | - | |

| Coumarin-allylic ester | 47.7 nM | High | 30 min | |

| BDP-SIN | 49 nM | High | 10 min | |

| Probe L (Acrylate-based) | 88.2 nM | High | - |

Experimental Protocols

Synthesis of a Coumarin-Acrylate Based Cysteine Probe (ACA)

This protocol describes the synthesis of "Acrylic acid 3-acetyl-2-oxo-2H-chromen-7-yl ester" (ACA), a coumarin-based fluorescent probe for cysteine detection.

Materials:

-

2,4-dihydroxybenzaldehyde

-

Ethyl acetoacetate

-

Piperidine

-

Absolute ethanol

-

Acryloyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

Procedure:

-

Synthesis of 3-Acetyl-7-hydroxycoumarin:

-

Dissolve 2,4-dihydroxybenzaldehyde (20 mmol) and ethyl acetoacetate (24 mmol) in absolute ethanol (30 mL).

-

Add piperidine (1 mL) to the solution.

-

Heat the mixture to reflux and maintain for 3 hours.

-

Cool the reaction mixture to room temperature, allowing a green solid to precipitate.

-

Collect the solid by suction filtration and wash it three times with ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 3-acetyl-7-hydroxycoumarin.

-

-

Synthesis of ACA:

-

Suspend 3-acetyl-7-hydroxycoumarin (1 mmol) in anhydrous dichloromethane (DCM, 20 mL).

-

Add triethylamine (TEA, 1.5 mmol) to the suspension.

-

Cool the mixture in an ice bath and add acryloyl chloride (1.2 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final probe, ACA.

-

Validation of Cysteine Probe Selectivity

This protocol outlines a general procedure for assessing the selectivity of a novel cysteine probe against other biologically relevant amino acids and thiols using fluorescence spectroscopy.

Materials:

-

Stock solution of the cysteine probe (e.g., 1 mM in DMSO or appropriate solvent)

-

Stock solutions of cysteine, homocysteine, glutathione, and other amino acids (e.g., 10 mM in a suitable buffer)

-

Phosphate-buffered saline (PBS) or other relevant biological buffer (e.g., pH 7.4)

Procedure:

-

Prepare a solution of the probe at the desired final concentration (e.g., 10 µM) in the biological buffer.

-

To separate aliquots of the probe solution, add a specific concentration of the analyte of interest (cysteine, homocysteine, glutathione, or other amino acids) to achieve a final concentration typically in the physiological range or in excess to test for interference.

-

Incubate the solutions for a predetermined time at a specific temperature (e.g., 30 minutes at 37°C).

-

Measure the fluorescence emission spectrum of each solution using a fluorescence spectrophotometer, with the excitation wavelength optimized for the probe's fluorophore.

-

Compare the fluorescence intensity of the probe in the presence of cysteine to its intensity in the presence of other analytes. A significant increase in fluorescence only in the presence of cysteine indicates high selectivity.

Intracellular Cysteine Imaging

This protocol provides a general workflow for visualizing intracellular cysteine levels using a fluorescent probe.

Materials:

-

Live cells (e.g., HeLa cells) cultured on glass-bottom dishes

-

Cell culture medium

-

Cysteine probe stock solution (e.g., 1 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

N-ethylmaleimide (NEM) (a thiol-blocking agent, for control experiments)

-

Confocal laser scanning microscope

Procedure:

-

Cell Culture: Culture the cells to an appropriate confluency on glass-bottom dishes.

-

Probe Loading:

-

Dilute the cysteine probe stock solution in cell culture medium to the desired final concentration (e.g., 5-20 µM).

-

Remove the existing culture medium from the cells and wash with PBS.

-

Add the probe-containing medium to the cells and incubate for a specific time (e.g., 10-30 minutes) at 37°C in a CO2 incubator.

-

-

Control Experiment (Thiol Blocking):

-

Pre-incubate a separate dish of cells with NEM (e.g., 1 mM) in culture medium for 30-60 minutes to block intracellular thiols.

-

Wash the cells with PBS and then load the cysteine probe as described above.

-

-

Imaging:

-

After incubation, wash the cells with PBS to remove excess probe.

-

Add fresh PBS or imaging buffer to the cells.

-

Image the cells using a confocal microscope with the appropriate excitation and emission wavelengths for the probe.

-

A significant increase in fluorescence in the probe-treated cells compared to the NEM-treated control cells indicates the successful detection of intracellular cysteine.

-

Signaling Pathways and Experimental Workflows

Cysteine thiol probes are invaluable tools for dissecting the intricate roles of cysteine in cellular signaling, particularly in the context of redox biology. Oxidative post-translational modifications of cysteine residues are key mechanisms for regulating protein function in response to reactive oxygen species (ROS).

Redox Regulation of Protein Tyrosine Phosphatases (PTPs)

A well-established example of cysteine-mediated redox signaling is the regulation of protein tyrosine phosphatases (PTPs), such as PTP1B. In response to growth factor signaling (e.g., via the Epidermal Growth Factor Receptor, EGFR), NADPH oxidases (NOX) produce hydrogen peroxide (H₂O₂). H₂O₂ can oxidize the catalytic cysteine of PTP1B, leading to its inactivation. This inactivation relieves the dephosphorylation of EGFR, thereby sustaining downstream signaling.

Experimental Workflow for Probing Cysteine Oxidation

The following workflow illustrates how a cysteine thiol probe can be used to investigate changes in the redox state of cellular cysteines in response to an oxidative stimulus.

Conclusion

The development of novel cysteine thiol probes has significantly advanced our ability to study the multifaceted roles of this critical amino acid in biology. The design principles outlined in this guide, which leverage the unique chemical reactivity of cysteine, have led to the creation of highly sensitive and selective probes. The provided experimental protocols offer a starting point for researchers to synthesize and apply these tools in their own investigations. As probe development continues to evolve, we can anticipate even more sophisticated tools for dissecting cysteine-mediated signaling pathways with greater precision, ultimately paving the way for new diagnostic and therapeutic strategies.

References

- 1. Chemical Probes for Redox Signaling and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescent probe for highly selective detection of cysteine in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A fluorescent probe for intracellular cysteine overcoming the interference by glutathione - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Introduction: The Unique Role of Cysteine and its Probes

An In-Depth Technical Guide to the Mechanism of Action of Cysteine Thiol Probes

Audience: Researchers, scientists, and drug development professionals.

Cysteine is a unique amino acid due to the nucleophilic and redox-active nature of its thiol group (-SH).[1][2][3][4][5] This reactivity allows cysteine residues to play critical roles in protein structure, enzyme catalysis, and the regulation of signaling pathways through various post-translational modifications (PTMs). The distinct properties of the cysteine thiol make it a prime target for chemical probes designed to study protein function, identify drug targets, and assess the occupancy of covalent inhibitors.

Cysteine-reactive chemical probes are indispensable tools in chemical proteomics. They are designed to form a stable covalent bond with the thiol group, enabling the detection, enrichment, and identification of cysteine-containing proteins and peptides. These probes typically consist of three key components: an electrophilic "warhead" that reacts with the cysteine thiol, a linker, and a reporter tag (e.g., a fluorophore or biotin) for downstream analysis. This guide provides a detailed overview of the primary mechanisms of action for these probes, their quantitative aspects, key experimental protocols, and their application in research and drug discovery.

Core Mechanisms of Covalent Thiol Probes

The central mechanism of cysteine thiol probes is a covalent reaction between the probe's electrophilic warhead and the nucleophilic thiolate anion (R-S⁻) of a cysteine residue. The reactivity of a specific cysteine is influenced by its local microenvironment, particularly its pKa. A lower pKa increases the population of the more nucleophilic thiolate form at physiological pH. Several classes of electrophilic warheads are commonly used, each with a distinct reaction mechanism.

Haloacetamides (e.g., Iodoacetamide)

Iodoacetamide (IAA) and its derivatives are classic alkylating agents that react with cysteine thiols via a bimolecular nucleophilic substitution (SN2) reaction. The thiolate anion attacks the carbon atom bearing the iodine, displacing it as a leaving group to form a stable thioether bond. While widely used, iodoacetamide probes can sometimes show cross-reactivity with other nucleophilic residues like lysine, although they are highly selective for cysteines under controlled conditions. Probes like 2-iodo-N-(prop-2-yn-1-yl)acetamide (IPM) incorporate an alkyne handle for subsequent "click chemistry" conjugation.

Maleimides

Maleimide-based probes are highly popular due to their exceptional specificity for thiol groups. The reaction proceeds through a Michael addition mechanism, where the cysteine thiolate attacks one of the carbons of the maleimide's double bond. This forms a stable thioether linkage. The reaction is rapid and efficient at neutral pH, making maleimides suitable for labeling proteins under physiological conditions.

Other Electrophilic Warheads

-

Vinyl Sulfones: These compounds also react with thiols via a Michael addition, similar to maleimides, offering a stable and specific labeling option.

-

Propargyl/Alkyne Groups: Unactivated terminal alkynes can react directly with catalytic cysteine residues, often found in enzymes like deubiquitinases (DUBs), through a proximity-driven thiol-yne addition. This mechanism can provide high selectivity for active-site cysteines.

-

Hypervalent Iodine Reagents: Probes like ethynyl benziodoxolone (EBX) have been developed as highly cysteine-selective reagents, showing less cross-reactivity with other nucleophilic amino acids compared to iodoacetamide.

Caption: Mechanisms of common covalent cysteine thiol probes.

Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic strategy that uses reactive probes to assess the functional state of entire enzyme families directly in native biological systems. For cysteine-targeting enzymes (e.g., proteases, phosphatases, deubiquitinases), ABPP probes are designed to react covalently with the catalytic cysteine residue in an activity-dependent manner.

An activity-based probe (ABP) typically has three components:

-

Reactive Group (Warhead): An electrophile that binds and covalently modifies the active-site cysteine.

-

Linker: A spacer that connects the reactive group to the reporter tag.

-

Reporter Tag: A moiety used for detection and/or enrichment, such as a fluorophore (e.g., rhodamine) for gel-based analysis or a biotin tag for affinity purification and mass spectrometry.

A key advantage of ABPP is that it measures the functional portion of the proteome, as probes typically only label active enzymes. This allows for the direct monitoring of changes in enzyme activity in response to stimuli or inhibitors, which is not possible with traditional abundance-based proteomic methods.

Quantitative Thiol Reactivity Profiling

To enable accurate quantification of cysteine reactivity across different samples, isotopic labeling strategies have been integrated into the ABPP workflow. The Isotopic Tandem Orthogonal Proteolysis-ABPP (isoTOP-ABPP) platform is a widely used method. It often employs an iodoacetamide-alkyne (IA-alkyne) probe to label reactive cysteines. After labeling, a "click" reaction is used to attach an isotopically tagged, cleavable biotin linker to the probe-modified peptides. This allows for the relative quantification of cysteine reactivity between two states (e.g., vehicle vs. drug-treated) by comparing the MS signal intensities of the light and heavy isotopic pairs. A similar platform, Quantitative Thiol Reactivity Profiling (QTRP), also uses an IPM probe and isotopic labeling for large-scale analysis.

Quantitative Data Presentation

The choice of a cysteine probe often depends on its reactivity, selectivity, and the specific application. The following tables summarize key quantitative parameters for commonly used probe types.

Table 1: Reactivity and Selectivity of Common Cysteine Probes

| Probe Type | Warhead | Reaction Mechanism | Relative Reactivity | Selectivity for Cys | Key Features |

| Iodoacetamide (IAA) | Haloacetamide | SN2 | Moderate-High | High | Gold standard, but can show some off-target labeling of other nucleophiles (e.g., Lys). |

| N-ethylmaleimide (NEM) | Maleimide | Michael Addition | High | Very High | Highly specific for thiols at neutral pH; widely used for blocking accessible cysteines. |

| IA-alkyne | Iodoacetamide | SN2 | High | High | Enables "click" chemistry for versatile tagging; core of isoTOP-ABPP. |

| EBX-alkyne | Hypervalent Iodine | N/A | High | Very High | Shows greater selectivity for cysteine over other residues compared to IAA. |

| Vinyl Sulfone | Vinyl Sulfone | Michael Addition | Moderate | High | Forms a very stable thioether bond; good alternative to maleimides. |

Table 2: Typical Labeling Efficiencies for In Vitro Protein Conjugation

| Method | Probe Type | Typical Efficiency | Notes |

| Conventional Labeling | Maleimide-Dye | 50-70% | Efficiency can be limited by reoxidation of thiols after removing reducing agents. |

| Solid-State Labeling | Maleimide-Dye | 70-90% | Labeling of lyophilized, reduced protein minimizes thiol reoxidation, leading to higher yields. |

| Metal-Protected Labeling (CyMPL) | Maleimide-Dye | Site-dependent | Allows for specific labeling of a target cysteine by protecting it with a metal ion while blocking others. |

Experimental Protocols

Detailed and robust protocols are critical for successful cysteine probe experiments. Below are methodologies for two common applications.

Protocol: In Vitro Fluorescent Labeling of a Purified Protein

This protocol describes an efficient method for labeling a single-cysteine protein with a maleimide-functionalized fluorescent dye.

-

Protein Reduction: Dissolve the purified protein (1-10 mg/mL) in a degassed buffer (e.g., PBS, pH 7.2). Add a 10- to 20-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to reduce any disulfide bonds. Incubate for 30 minutes at room temperature. TCEP is preferred as it does not contain a thiol and thus does not need to be removed before labeling. If DTT is used, it must be removed via a desalting column immediately before the next step.

-

Dye Preparation: Dissolve the maleimide-functionalized dye in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM).

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the dye solution to the reduced protein. Mix gently and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching: Quench the reaction by adding a small molecule thiol, such as β-mercaptoethanol or DTT, to react with any excess maleimide probe.

-

Purification: Remove the unreacted dye and quenching agent from the labeled protein using a gel filtration or desalting column (e.g., Sephadex G-25).

-

Quantification: Determine the labeling efficiency by measuring the absorbance of the protein (e.g., at 280 nm) and the dye at its specific absorbance maximum, using their respective extinction coefficients.

Protocol: Quantitative Thiol Reactivity Profiling (QTRP/isoTOP-ABPP)

This protocol provides a workflow for the quantitative analysis of reactive cysteines in a complex proteome.

-

Sample Preparation: Prepare cell or tissue lysates in a buffer without detergents that would interfere with downstream analysis. Determine protein concentration.

-

Probe Labeling: Treat two proteome samples (e.g., "control" and "treated") with the IA-alkyne probe (e.g., 100 µM) for 1 hour at room temperature to covalently label accessible, reactive cysteines.

-

Protein Precipitation and Digestion: Precipitate proteins (e.g., with chloroform/methanol) to remove excess probe. Resuspend the pellet, reduce disulfide bonds (with DTT), alkylate newly exposed cysteines (with IAM), and digest into peptides with trypsin overnight.

-

Click Chemistry Tagging: To the "control" peptide mixture, add a "light" isotopically labeled azide-biotin tag. To the "treated" mixture, add the "heavy" version. Perform the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate the tags to the probe-labeled peptides.

-

Enrichment: Combine the light- and heavy-labeled peptide samples. Enrich the biotin-tagged peptides using streptavidin-agarose beads. Wash extensively to remove non-labeled peptides.

-

LC-MS/MS Analysis: Elute the enriched peptides from the beads (often via cleavage of the linker) and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify the probe-labeled cysteine-containing peptides and quantify the heavy/light peak intensity ratios. A ratio deviating from 1:1 indicates a change in cysteine reactivity between the two samples due to PTMs or inhibitor binding.

Caption: Experimental workflow for quantitative isoTOP-ABPP.

Applications in Signaling and Drug Discovery

Probing Cysteine-Mediated Redox Signaling

The thiol group of cysteine is susceptible to oxidation by reactive oxygen species (ROS), which can act as second messengers in cell signaling. This can lead to reversible PTMs like S-sulfenylation (-SOH), S-nitrosylation (-SNO), or disulfide bond formation, which can modulate protein function. Cysteine probes are critical for detecting these modifications. For instance, in a typical experiment, one sample is treated to preserve the native redox state, while another is treated with a strong reducing agent. By comparing the probe labeling in both samples, one can quantify the degree of cysteine oxidation. This approach has been used to identify proteins regulated by redox signaling in pathways controlling inflammation, metabolism, and cell growth.

Caption: Probing a cysteine redox switch in a signaling pathway.

Target Identification and Validation for Covalent Drugs

Covalent drugs, which form a permanent bond with their protein target, have seen a resurgence, particularly in oncology. Many of these drugs target a non-catalytic but reactive cysteine residue on the target protein. Thiol-reactive probes are essential throughout the discovery pipeline for these drugs. Competitive ABPP is a powerful application where a proteome is pre-treated with a covalent inhibitor before labeling with a broad-spectrum cysteine probe (like IA-alkyne). If the inhibitor binds to a specific cysteine, it will block subsequent labeling by the probe. This results in a decreased heavy/light ratio for that specific peptide in an isoTOP-ABPP experiment, allowing for the simultaneous identification of the drug's primary target and assessment of its proteome-wide selectivity. This method is invaluable for validating target engagement and identifying potential off-targets that could lead to toxicity.

References

- 1. A quantitative thiol reactivity profiling platform to analyze redox and electrophile reactive cysteine proteomes | Springer Nature Experiments [experiments.springernature.com]

- 2. A quantitative thiol reactivity profiling platform to analyze redox and electrophile reactive cysteine proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]

A Technical Guide to Cysteine Thiol Probes for Studying Protein S-Sulfenylation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles, methodologies, and applications of cysteine thiol probes for the study of protein S-sulfenylation. This transient, reversible post-translational modification plays a critical role in redox signaling and is increasingly recognized as a key regulator in a multitude of cellular processes and disease states. This document details the chemical probes available for its detection, quantitative analysis strategies, and the experimental protocols necessary for their successful implementation.

Introduction to Protein S-Sulfenylation

Protein S-sulfenylation is the oxidation of a cysteine thiol group (-SH) to a sulfenic acid (-SOH).[1][2] This modification is a key event in redox signaling, acting as a molecular switch that can alter protein function, localization, and interaction with other molecules.[3] Due to its transient and reactive nature, the direct detection and quantification of S-sulfenylation in the complex cellular environment has been a significant challenge.[1][2] The development of chemoselective probes that specifically react with and "trap" the sulfenic acid moiety has revolutionized the study of this modification, enabling its identification and quantification on a proteome-wide scale.

S-sulfenylation is implicated in a wide array of signaling pathways and cellular processes. For instance, it has been shown to play a role in the regulation of transcription factors, protein kinases, and phosphatases. Dysregulation of S-sulfenylation has been linked to various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases, making it an attractive target for therapeutic intervention.

Cysteine Thiol Probes for S-Sulfenylation

Several classes of chemical probes have been developed to selectively label S-sulfenylated proteins. These probes typically contain a reactive group that covalently binds to the sulfenic acid and a reporter tag, such as an alkyne or an azide, for subsequent detection and enrichment.

2.1. Dimedone-Based Probes:

Dimedone and its derivatives are the most widely used probes for detecting protein S-sulfenylation. These β-dicarbonyl compounds react specifically with sulfenic acids to form a stable thioether linkage. A popular example is DYn-2, a cell-permeable, alkyne-functionalized dimedone analog. The alkyne tag allows for the subsequent attachment of a biotin or fluorescent reporter via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as "click chemistry".

2.2. Benzothiazine-Based Probes:

More recently, benzothiazine-based probes, such as BTD, have been developed. BTD also contains an alkyne handle for click chemistry and has been shown to be highly efficient in labeling S-sulfenylated proteins in vitro and in situ.

2.3. Other Probes:

While dimedone and benzothiazine-based probes are the most common, other reagents have also been explored for their ability to react with sulfenic acids. These include certain strained alkynes that can react with sulfenic acids.

Quantitative Analysis of Protein S-Sulfenylation

A key aspect of studying S-sulfenylation is the ability to quantify its changes in response to various stimuli or in different disease states. Mass spectrometry (MS)-based proteomics, coupled with isotopic labeling strategies, has become the gold standard for quantitative S-sulfenylome analysis.

One common approach involves the use of stable isotope labeling with amino acids in cell culture (SILAC) or isobaric tags for relative and absolute quantitation (iTRAQ). Alternatively, isotope-coded probes can be used, where "light" and "heavy" versions of the probe are used to label samples from different conditions. The relative abundance of the labeled peptides in the mass spectrometer then provides a quantitative measure of the change in S-sulfenylation at specific cysteine sites.

Table 1: Quantitative Changes in Protein S-Sulfenylation upon Stimulation

| Protein | Cysteine Site | Stimulus | Fold Change in S-Sulfenylation | Cell Type | Reference |

| Epidermal Growth Factor Receptor (EGFR) | Cys797 | Epidermal Growth Factor (EGF) | >2-fold increase | A431 | |

| Multiple Proteins | Various | Hydrogen Peroxide (H₂O₂) | >2-fold increase for ~89% of sites | RKO | |

| HIF1A | Not specified | Hydrogen Peroxide (H₂O₂) | Increased S-sulfenylation | Human cells | |

| Peroxiredoxins (PRDX1-4) | Not specified | Hydrogen Peroxide (H₂O₂) | Increased S-sulfenylation | RKO |

Experimental Protocols

The following sections provide a detailed methodology for the key experiments involved in the study of protein S-sulfenylation using cysteine thiol probes.

4.1. In Situ Labeling of S-Sulfenylated Proteins in Cultured Cells:

This protocol describes the labeling of S-sulfenylated proteins in intact cells using a cell-permeable probe like DYn-2.

-

Cell Culture and Treatment: Culture cells to the desired confluency. If applicable, treat the cells with a stimulus (e.g., H₂O₂ or a growth factor) to induce protein S-sulfenylation. A vehicle-treated control should be run in parallel.

-

Probe Labeling: Add the cysteine thiol probe (e.g., 1 mM DYn-2 in DMSO) to the cell culture medium and incubate for a specific duration (e.g., 1 hour) at 37°C.

-

Cell Lysis: After incubation, wash the cells with PBS to remove excess probe. Lyse the cells in a suitable lysis buffer containing a reducing agent (e.g., DTT or TCEP) to prevent post-lysis oxidation.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

4.2. In Vitro Labeling of S-Sulfenylated Proteins in Cell Lysates:

This protocol is suitable for labeling S-sulfenylated proteins in pre-existing cell or tissue lysates.

-

Sample Preparation: Start with cell or tissue lysates. If the samples were not treated with a probe during initial processing, they can be labeled in vitro.

-

Probe Labeling: Add the cysteine thiol probe (e.g., BTD) to the lysate and incubate.

-

Reduction and Alkylation: Following labeling, reduce and alkylate the remaining free thiols to prevent their interference in subsequent steps.

-

Protein Precipitation and Digestion: Precipitate the proteins to remove interfering substances. Resuspend the protein pellet and digest with a protease, typically trypsin.

4.3. Click Chemistry, Enrichment, and Mass Spectrometry Analysis:

This protocol describes the steps following protein labeling and digestion to prepare the samples for mass spectrometry.

-

Click Chemistry (CuAAC): To the digested peptide mixture, add the azide-biotin tag, a copper(I) source (e.g., copper sulfate and a reducing agent like sodium ascorbate), and a copper chelator (e.g., TBTA). This reaction attaches a biotin molecule to the alkyne-labeled peptides.

-

Enrichment of Biotinylated Peptides: Use streptavidin-coated beads to capture the biotin-tagged peptides, thereby enriching for the peptides that were originally S-sulfenylated.

-

Elution and Mass Spectrometry: Elute the enriched peptides from the beads. For probes with a photocleavable linker, this can be done by exposure to UV light. Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use specialized software to identify the S-sulfenylated peptides and quantify their abundance based on the MS/MS spectra.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a clear understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and workflows.

5.1. Signaling Pathway: EGF-Induced Protein S-Sulfenylation

Caption: EGF signaling leads to the production of H₂O₂ and subsequent S-sulfenylation of target proteins.

5.2. Experimental Workflow: Chemoproteomic Analysis of S-Sulfenylation

Caption: A general workflow for the identification and quantification of S-sulfenylated proteins.

5.3. Logical Relationship: The Central Role of Sulfenic Acid

References

chemoselective probes for cysteine sulfenic acid

An In-depth Technical Guide to Chemoselective Probes for Cysteine Sulfenic Acid

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The reversible oxidation of cysteine residues to sulfenic acid (Cys-SOH) is a critical post-translational modification central to redox-mediated signal transduction.[1][2][3] However, the inherent reactivity and transient nature of sulfenic acid make its detection and characterization in complex biological systems a formidable challenge.[4][5] This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with chemoselective probes designed to trap and identify this elusive modification. We delve into the chemical mechanisms of the most prominent probes, present their comparative data in structured tables, and offer detailed experimental protocols for their application in cellular and proteomic analyses. Furthermore, we illustrate key experimental workflows and signaling pathways using precisely defined diagrams to provide a practical and in-depth resource for professionals in cellular biology and drug discovery.

Introduction: The Significance of Cysteine Sulfenic Acid

Cysteine is a unique proteinogenic amino acid whose thiol side chain is highly susceptible to oxidation by reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). The initial, reversible two-electron oxidation of a cysteine thiolate results in the formation of sulfenic acid (Cys-SOH). This modification serves as a crucial crossroads in cellular redox biology; it can be reduced back to the thiol form by cellular reductants like thioredoxin, react with another thiol to form a disulfide bond, or undergo further oxidation to "irreversible" sulfinic (Cys-SO₂H) and sulfonic (Cys-SO₃H) acids under conditions of high oxidative stress.

The formation of Cys-SOH acts as a molecular switch, modulating protein function and propagating signals in numerous pathways, including growth factor signaling and stress responses. Given its central role and transience, tools that can selectively capture and identify Cys-SOH in its native cellular environment are indispensable for understanding redox regulation and identifying new therapeutic targets.

Core Principle: Chemoselective Trapping of Sulfenic Acid

The majority of widely used probes for Cys-SOH are based on the dimedone (5,5-dimethyl-1,3-cyclohexanedione) scaffold or its analogues. The chemistry hinges on the nucleophilic character of the C4 carbon of the dimedone ring, which selectively attacks the electrophilic sulfur atom of the sulfenic acid. This reaction forms a stable, covalent thioether bond, effectively "trapping" the transient Cys-SOH modification. This high chemoselectivity is critical, as the probe does not significantly react with other cysteine oxidation states or abundant biological nucleophiles, ensuring specific labeling of the target modification.

Overview of Key Chemoselective Probes

Several generations of dimedone-based probes have been developed, each incorporating different reporter handles to facilitate downstream detection and analysis. The choice of probe often depends on the specific experimental goal, such as cellular imaging, proteomic profiling, or Western blot analysis.

| Probe Name | Core Structure | Reporter Handle | Key Features & Applications | Citations |

| DCP-Bio1 | 3-(2,4-dioxocyclohexyl) propyl | Biotin | Cell-permeable; enables affinity capture and enrichment of sulfenylated proteins using streptavidin beads for subsequent mass spectrometry or Western blot analysis. | |

| DAz-2 | 4-(3-azidopropyl)-1,3-cyclohexanedione | Azide | Cell-permeable; azide handle allows for "click chemistry" ligation to alkyne-bearing reporters (e.g., fluorophores, biotin). DAz-2 shows improved potency over its predecessor, DAz-1. | |

| DYn-2 | 4-(pent-4-yn-1-yl)cyclohexane-1,3-dione | Alkyne | Cell-permeable; alkyne handle allows for click chemistry ligation to azide-bearing reporters. This approach offers superior sensitivity compared to the DAz-2/alkyne-tag combination. Widely used for global sulfenome analysis. | |

| Norbornene Probes | Norbornene | Alkyne or other tags | An alternative to dimedone. Traps sulfenic acids with high selectivity and a different reactivity profile, providing a complementary tool for studying cysteine oxidation. | |

| Biotin-benzoboroxole (Bio-ben) | Benzoboroxole | Biotin | A newer class of probe that demonstrates good capture efficiency and fast reaction kinetics with sulfenic acids. |

Experimental Workflows and Protocols

The successful application of these probes requires carefully designed workflows to ensure specific labeling and minimize artifacts. The general strategy involves treating live cells with a stimulus to induce oxidation, incubating with a cell-permeable probe, lysing the cells, and then proceeding with detection via click chemistry and/or affinity purification.

References

- 1. Mining the thiol proteome for sulfenic acid modifications reveals new targets for oxidation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Formation, reactivity and detection of protein sulfenic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A critical evaluation of probes for cysteine sulfenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

Unmasking Nature's Electrophiles: A Technical Guide to Thiol Probe-Based Discovery

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics has increasingly turned to natural products, a rich reservoir of structurally diverse and biologically active molecules. Among these, electrophilic natural products represent a particularly promising class, often exerting their effects through covalent modification of cellular targets. Their inherent reactivity, however, presents a double-edged sword: a powerful mechanism of action that can be challenging to harness and characterize. This in-depth technical guide details the use of thiol-based probes as a powerful strategy to selectively identify, isolate, and characterize these reactive molecules from complex biological matrices. By mimicking the nucleophilic residues on target proteins, thiol probes act as a "reactivity handle," enabling the discovery of novel covalent inhibitors and the elucidation of their mechanisms of action.

The Principle: Reactivity-Guided Discovery

The core of this approach lies in using the inherent electrophilicity of certain natural products as a selection criterion. Thiol probes are designed to chemoselectively react with specific electrophilic functional groups commonly found in natural products, such as Michael acceptors (e.g., α,β-unsaturated ketones and lactones), epoxides, and strained rings (e.g., β-lactams and β-lactones).[1][2][3][4] This "reactivity-guided" or "mechanism-based" screening strategy offers a significant advantage over traditional bioassay-guided fractionation by directly targeting compounds with a specific mode of action.[1]

The design of an effective thiol probe incorporates three key features:

-

A Nucleophilic Thiol Group: This is the reactive moiety that covalently binds to the electrophilic natural product. The choice of the thiol-containing molecule (e.g., cysteine, thiophenol) can influence the selectivity for different classes of electrophiles.

-

A Reporter Tag: To facilitate detection and identification, the probe is functionalized with a tag that is easily observable by analytical techniques. Common tags include chromophores for UV/Vis detection and isotopically unique halogen atoms (e.g., bromine or chlorine) for conspicuous mass spectrometry (MS) signatures.

-

A Linker: A chemical linker connects the thiol group to the reporter tag.

This design allows for the selective labeling of electrophilic natural products within a crude extract, transforming them into readily detectable adducts.

Experimental Protocols

Thiol Probe Synthesis and Selection

A variety of thiol probes have been developed to target different classes of electrophiles. Two commonly used probes are a cysteine-based probe and a thiophenol-based probe.

-

Cysteine-based probes are particularly effective at labeling enone-, β-lactam-, and β-lactone-containing natural products. The synthesis of a representative brominated cysteine probe is described in the literature.

-

Thiophenol-based probes show a preference for reacting with epoxide-containing electrophiles. Halogenated thiophenols are commercially available.

The choice of probe can be guided by bioinformatic analysis of the producing organism's genome to predict the types of electrophilic moieties that may be present.

Labeling of Electrophilic Natural Products in Crude Extracts

This protocol outlines the general procedure for labeling electrophilic natural products in a crude biological extract.

Materials:

-

Crude natural product extract (e.g., from bacterial fermentation or plant material)

-

Thiol probe (e.g., brominated cysteine probe or chlorinated thiophenol probe)

-

Solvent (e.g., methanol, ethyl acetate)

-

Reaction vessel

-

Liquid chromatography-mass spectrometry (LC/MS) system

Procedure:

-

Extract Preparation: Dissolve the crude extract in a suitable solvent.

-

Probe Addition: Add the thiol probe to the extract solution. The optimal concentration of the probe and reaction time should be determined empirically.

-

Incubation: Allow the reaction to proceed at room temperature. Reaction times can range from a few hours to overnight.

-

LC/MS Analysis: Analyze the reaction mixture directly by LC/MS. The formation of probe-natural product adducts can be identified by their unique isotopic patterns (from the halogen tag) and UV/Vis absorbance (from the aromatic ring).

Analysis and Characterization of Adducts

The use of halogenated probes greatly simplifies the identification of labeled natural products in complex LC/MS chromatograms. The characteristic isotopic signature of bromine (79Br:81Br ratio of ~1:1) or chlorine (35Cl:37Cl ratio of ~3:1) creates a distinct pattern in the mass spectrum, allowing for easy differentiation of probe adducts from the background matrix.

Further characterization of the isolated adducts can be achieved through standard spectroscopic techniques, such as NMR, to determine the structure of the natural product and the site of covalent modification. The derivatization with the probe can also facilitate X-ray crystallographic analysis for structure elucidation.

Quantitative Data

The application of thiol probes allows for the quantitative assessment of the reactivity and biological activity of electrophilic natural products.

| Natural Product | Electrophilic Moiety | Thiol Probe Adduct | HCT-116 IC50 (Natural Product) | HCT-116 IC50 (Thiol Adduct) | Reference |

| Parthenolide | Enone | Cysteine Probe Adduct | 11-32 µM | 11-32 µM | |

| Andrographolide | Enone | Cysteine Probe Adduct | 11-32 µM | 11-32 µM | |

| Wortmannin | Enone | Cysteine Probe Adduct | 11-32 µM | 11-32 µM | |

| Salinosporamide A | β-Lactone | Cysteine Probe Adduct | 41 nM | 14 nM (Thioester 16) / 14 µM (Thioester 17) |

Table 1: Cytotoxicity of selected electrophilic natural products and their corresponding thiol probe adducts against the HCT-116 human colon cancer cell line.

Visualizing the Workflow and Targeted Pathways

Experimental Workflow

The overall workflow for the discovery of electrophilic natural products using thiol probes can be visualized as a multi-step process, from initial screening to target identification.

Caption: Workflow for discovering and characterizing electrophilic natural products.

Targeted Signaling Pathways

Electrophilic natural products often exert their biological effects by covalently modifying key regulatory proteins in cellular signaling pathways. Thiol-reactive natural products have been shown to target several critical pathways involved in inflammation, oxidative stress response, and cell proliferation.

Keap1-Nrf2 Pathway:

The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Electrophiles can react with cysteine residues on Keap1, leading to the stabilization and nuclear translocation of the transcription factor Nrf2. Nrf2 then activates the expression of antioxidant and detoxification genes.

Caption: Modulation of the Keap1-Nrf2 pathway by electrophilic natural products.

Advanced Applications: Chemoproteomics for Target Discovery

Beyond the initial discovery of electrophilic natural products, thiol-based probes can be integrated with chemoproteomic platforms to identify the cellular protein targets of these molecules. Techniques like Multiplexed Thiol Reactivity Profiling (MTRP) enable the simultaneous comparison of the proteomic reactivity of multiple electrophilic compounds, providing insights into their target selectivity.

This is often achieved through a competitive profiling approach where cell lysates or live cells are treated with the electrophilic natural product, followed by labeling of the remaining reactive cysteines with a broad-spectrum, clickable thiol-reactive probe. Subsequent enrichment and mass spectrometry-based proteomic analysis can then identify the proteins that were covalently modified by the natural product, revealing its direct cellular targets.

Conclusion and Future Outlook

The use of thiol probes provides a powerful and efficient strategy for the discovery and characterization of electrophilic natural products. This reactivity-guided approach accelerates the identification of novel covalent inhibitors and offers a direct route to understanding their mechanism of action. The integration of this chemical biology approach with advanced chemoproteomic and genomic methods will continue to be a cornerstone of modern natural product drug discovery, unlocking the therapeutic potential of nature's reactive metabolites. As our understanding of the "ligandable cysteinome" expands, so too will the opportunities to discover and develop highly selective and potent covalent drugs derived from natural product scaffolds.

References

A Technical Guide to Ratiometric Fluorescent Probes for Cysteine Detection

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the principles, design, and application of ratiometric fluorescent probes for the selective detection of cysteine (Cys). Cysteine is a critical amino acid involved in numerous physiological and pathological processes, making its accurate quantification essential for biological research and diagnostics. Ratiometric fluorescent probes offer a significant advantage over intensity-based probes by providing a built-in self-calibration mechanism, which minimizes interference from environmental factors and enhances detection accuracy.

Core Principles and Design Strategies

Ratiometric fluorescent probes for cysteine are meticulously designed molecules typically composed of three key components: a fluorophore, a Cys-recognition moiety, and a linker. The detection mechanism relies on a Cys-induced chemical reaction that modulates the photophysical properties of the fluorophore, leading to a quantifiable change in the ratio of fluorescence intensities at two distinct wavelengths.

Several elegant chemical mechanisms form the basis of these probes:

-

Michael Addition-Cyclization: This is one of the most prevalent strategies. A recognition group, commonly an acrylate moiety, reacts with the sulfhydryl group of cysteine via a Michael addition, followed by an intramolecular cyclization to form a stable seven-membered ring.[1][2] This reaction is highly specific for cysteine over other biothiols like homocysteine (Hcy) and glutathione (GSH) due to the unique proximity of the amino group, which facilitates the rapid cyclization.[1][2] The reaction alters the electronic properties of the attached fluorophore, leading to a ratiometric shift.

-

Intramolecular Charge Transfer (ICT): In ICT-based probes, the molecule contains an electron-donating group and an electron-accepting group connected by a conjugated system. The recognition moiety often masks either the donor or acceptor. Reaction with cysteine unmasks this group, altering the efficiency of the ICT process and causing a significant shift in the emission wavelength.[3]

-

Excited-State Intramolecular Proton Transfer (ESIPT): ESIPT-capable fluorophores exhibit two distinct emission bands corresponding to their enol and keto tautomers. The Cys-recognition site is strategically placed to disrupt the ESIPT process, for instance, by blocking the hydroxyl group. Cysteine-mediated cleavage of the recognition group restores the ESIPT pathway, resulting in the appearance of the keto form's emission band and providing a ratiometric readout.

-

Nucleophilic Aromatic Substitution (SNAr): Some probes utilize a leaving group on an aromatic system that is susceptible to nucleophilic attack by the thiolate of cysteine. This substitution reaction leads to a significant change in the electronic structure of the fluorophore, causing a ratiometric response.

Quantitative Data of Selected Probes

The performance of a ratiometric probe is defined by several key parameters. The table below summarizes the photophysical properties and detection limits of representative cysteine probes from the literature.

| Probe Name | Sensing Mechanism | λex (nm) | λem Shift (nm) (Before → After Cys) | Ratio Change (Iλ2/Iλ1) | LOD | Ref. |

| N-1 | Michael Addition-Cyclization | N/A | 635 → 485 | I485 ↑ / I635 ↓ | 4.0 nM | |

| NL | ESIPT | 327 | 426 → 501 | I501 ↑ / I426 ↑ (ratiometric) | 911 nM | |

| DPP-AC | Michael Addition-Cyclization | N/A | 664 → 552 | > 20-fold (I552/I664) | 84 nM | |

| ASMI | Michael Addition-Cyclization | N/A | 452 → 518 | N/A | N/A | |

| Probe 1 (Lin et al.) | Aldehyde Cyclization | 325 | 526 → 446 | N/A | 0.18 µM | |

| GCDs@CYS | Michael Addition | N/A | 685 → 720 | I720 ↑ / I685 ↓ | 0.95 µM |

Note: "N/A" indicates data not available in the cited search results. LOD stands for Limit of Detection.

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental procedures is crucial for understanding and applying these probes.

Signaling Mechanisms

The following diagrams illustrate two common sensing mechanisms employed in ratiometric cysteine probes.

Caption: Michael addition and subsequent cyclization reaction with cysteine.

Caption: Cysteine-mediated restoration of an ESIPT signaling pathway.

General Experimental Workflow

The successful application of these probes involves a systematic workflow from initial characterization to cellular imaging.

Caption: Standard workflow for cysteine probe validation and application.

Experimental Protocols

This section provides generalized, detailed methodologies for key experiments. Researchers should adapt concentrations and incubation times based on the specific probe and cell line used.

Protocol 4.1: General Synthesis of an Acrylate-Based Probe

This protocol outlines the synthesis of a probe where an acrylate recognition moiety is attached to a hydroxyl-containing fluorophore.

-

Materials: Hydroxyl-functionalized fluorophore, acryloyl chloride, triethylamine (TEA) or other suitable base, anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), nitrogen atmosphere setup, standard glassware.

-

Procedure:

-

Dissolve the hydroxyl-functionalized fluorophore (1 equivalent) and TEA (1.5-2 equivalents) in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add acryloyl chloride (1.2 equivalents) dropwise to the solution while stirring.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a small amount of water or saturated ammonium chloride solution.

-

Extract the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product using silica gel column chromatography to yield the final probe.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Protocol 4.2: Spectroscopic Characterization and Cysteine Titration

This protocol details how to determine the ratiometric response of the probe to cysteine.

-

Materials: Synthesized probe, cysteine, phosphate-buffered saline (PBS) or HEPES buffer (pH ~7.4), dimethyl sulfoxide (DMSO) for stock solution, quartz cuvettes, fluorescence spectrophotometer.

-

Preparation:

-

Prepare a stock solution of the probe (e.g., 1 mM) in DMSO.

-

Prepare a stock solution of cysteine (e.g., 10 mM) in the chosen aqueous buffer.

-

-

Procedure:

-

In a series of cuvettes, add the buffer solution.

-

Add a fixed amount of the probe stock solution to each cuvette to achieve the final desired concentration (e.g., 5-10 µM).

-

To each cuvette, add increasing concentrations of cysteine (e.g., 0 to 10 equivalents or more). Ensure the final volume and DMSO concentration are constant across all samples.

-

Incubate the solutions at a controlled temperature (e.g., 25 °C or 37 °C) for a predetermined time (established from kinetic studies, e.g., 30 minutes) to ensure the reaction reaches completion.

-

Measure the fluorescence emission spectra for each sample using the predetermined optimal excitation wavelength. Record the intensity at the two emission maxima (λ1 and λ2).

-

Plot the ratio of fluorescence intensities (Iλ2/Iλ1) against the concentration of cysteine to generate a calibration curve.

-

The limit of detection (LOD) can be calculated based on the signal-to-noise ratio (S/N = 3).

-

Protocol 4.3: Selectivity and Competition Experiments

This protocol is essential to validate that the probe responds specifically to cysteine.

-

Materials: Probe, cysteine, and a panel of other biologically relevant analytes including homocysteine (Hcy), glutathione (GSH), other amino acids (e.g., Alanine, Serine), and reactive oxygen species (ROS).

-

Selectivity Test:

-

Prepare a series of solutions containing the probe at a fixed concentration in buffer.

-

To each solution, add a single potentially interfering analyte at a high concentration (e.g., 10-100 equivalents).

-

Add cysteine to one sample as a positive control.

-

Incubate and measure the ratiometric fluorescence response as described in Protocol 4.2.

-

Compare the response generated by cysteine to that of other analytes. A highly selective probe will show a significant ratiometric change only in the presence of cysteine.

-

-

Competition Test:

-

Prepare a solution containing the probe and a high concentration of the interfering species (e.g., 10 mM GSH).

-

To this solution, add cysteine (e.g., 100 µM).

-

Measure the ratiometric response and compare it to the response of the probe to cysteine in the absence of the competitor. A robust probe should still respond to cysteine even in the presence of a large excess of other biothiols.

-

Protocol 4.4: Live Cell Imaging of Intracellular Cysteine

This protocol provides a framework for visualizing cysteine in living cells using confocal microscopy.

-

Materials: Cell line (e.g., HeLa, HepG2), complete cell culture medium (e.g., DMEM with 10% FBS), phosphate-buffered saline (PBS), probe stock solution in DMSO, N-ethylmaleimide (NEM, as a Cys scavenger for negative control), confocal laser scanning microscope.

-

Cell Culture and Plating:

-

Culture cells in a humidified incubator at 37 °C with 5% CO₂.

-

Seed the cells onto glass-bottomed dishes or confocal plates and allow them to adhere and grow for 24 hours.

-

-

Probe Loading and Imaging:

-

When cells reach 70-80% confluency, remove the culture medium and wash the cells gently with PBS.

-

Dilute the probe stock solution in serum-free medium to the desired final concentration (e.g., 1-10 µM).

-

Incubate the cells with the probe-containing medium for 15-60 minutes at 37 °C.

-

Wash the cells twice with PBS to remove any excess probe.

-

Add fresh PBS or imaging buffer to the cells.

-

-

Confocal Microscopy:

-

Image the cells using a confocal microscope.

-

Set two emission collection channels centered on the two emission wavelengths (λ1 and λ2) of the probe before and after reacting with cysteine.

-

Acquire images in both channels simultaneously.

-

Process the images to generate a ratiometric image by dividing the intensity of the image from the second channel (λ2) by the first channel (λ1) on a pixel-by-pixel basis. This ratiometric image will visually represent the relative concentration of cysteine within the cell.

-

-

Controls (Optional but Recommended):

-

Negative Control: Pre-treat cells with NEM (e.g., 1 mM for 30 minutes) to deplete intracellular cysteine before adding the probe. This should result in a significantly lower ratiometric signal.

-

Positive Control: After loading the probe, treat the cells with exogenous cysteine to observe an increase in the ratiometric signal.

-

References

- 1. researchgate.net [researchgate.net]

- 2. A novel ratiometric fluorescent probe for the detection and imaging of cysteine in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sensing Mechanism of Cysteine Specific Fluorescence Probes and Their Application of Cysteine Recognition - PMC [pmc.ncbi.nlm.nih.gov]

Illuminating the Cellular Thiol-Verse: A Technical Guide to Cysteine-Specific Probes for Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Cysteine in Cellular Signaling and Disease

Cysteine, a unique thiol-containing amino acid, stands as a pivotal player in a vast array of cellular processes. Its thiol group (–SH) is highly nucleophilic and redox-active, making it a key component in enzyme catalysis, protein structure stabilization through disulfide bonds, and metal coordination.[1][2] More importantly, the reversible oxidation of cysteine residues serves as a molecular switch in redox signaling pathways, regulating protein function, localization, and interactions in a manner analogous to phosphorylation.[3] Dysregulation of cysteine redox states is implicated in numerous pathologies, including cancer, cardiovascular diseases, and neurodegenerative disorders, making it a critical target for both diagnostics and therapeutics.[4][5]

The development of cysteine-specific probes has revolutionized our ability to study these dynamic modifications in living systems. These chemical tools allow for the real-time visualization and quantification of cysteine pools and their oxidative post-translational modifications (oxPTMs), providing invaluable insights into cellular function and disease pathogenesis. This guide provides an in-depth overview of the core principles, quantitative characteristics, and practical application of these essential molecular probes.

Core Principles: Mechanisms of Cysteine-Specific Probes

The design of effective cysteine-specific probes hinges on chemical reactions that are highly selective for the thiol group of cysteine over other biological nucleophiles, particularly the more abundant glutathione (GSH). Several clever chemical strategies have been developed to achieve this selectivity.

Common Reaction Mechanisms for Cysteine Detection:

-

Michael Addition: This is one of the most widely used mechanisms. Probes containing an electron-deficient double bond (an acrylate or maleimide group) undergo a conjugate addition reaction with the cysteine thiol. The reaction with cysteine is often kinetically favored over that with the bulkier GSH, providing a basis for selectivity.

-

Nucleophilic Aromatic Substitution (SNAr): Probes featuring an aromatic ring substituted with a good leaving group (like a halogen or dinitrobenzenesulfonyl) and activating electron-withdrawing groups will react with the cysteine thiolate. This reaction often results in a significant change in the electronic properties of the fluorophore, leading to a "turn-on" fluorescence response.

-

Addition-Cyclization: This strategy leverages the unique structure of cysteine, which contains both a thiol and an amino group. The probe first reacts with the thiol group, followed by a rapid intramolecular cyclization involving the adjacent amino group. This two-step process provides a high degree of selectivity for cysteine over homocysteine (which forms a less stable larger ring) and glutathione (which lacks the vicinal amine).

-

Cleavage-Based Reactions: In this approach, the cysteine thiol attacks a specific moiety on the probe, leading to the cleavage of a quencher group and subsequent release of a fluorescent reporter.

The choice of mechanism influences the probe's response time, selectivity, and suitability for specific biological questions.

Quantitative Data on Cysteine-Specific Fluorescent Probes

The selection of a probe for a specific application depends critically on its photophysical and chemical properties. The following table summarizes key quantitative data for a selection of representative cysteine-specific fluorescent probes from the literature.

| Probe Name/Class | Fluorophore | Reaction Mechanism | λex (nm) | λem (nm) | Quantum Yield (Φ) | Detection Limit (LOD) | Response Time | Reference(s) |

| BDP-S | BODIPY | SNAr | ~560 | ~585 | - | 11.2 nM | 10 min | |

| BDP-SIN | BODIPY | - | - | - | - | 49 nM | 10 min | |

| Coumarin-Allyl Ester | Coumarin | Michael Addition | 325 | 450 | 0.019 → 0.173 | 47.7 nM | 30 min | |

| Coumarin-Acrylate (MCA) | Coumarin | Michael Addition | - | - | - | 6.8 nM | - | |

| Coumarin-DNBS | Coumarin | Cleavage (SNAr) | 347 | 413 | ~52-fold increase | 23 nM | < 10 min | |

| Cou-F | Coumarin | - | 450 | 521 | - | 0.54 µM | 80 s | |

| P-Cy | Cyanine | - | 520 | 557 | 0.16 → 0.52 | - | - | |

| Naphthalimide-DCI | Naphthalimide | Michael Addition | - | 688 | - | 36 nM | < 20 min | |

| HBT-based Probe | HBT | Addition-Cyclization | 330 | - | ~20-fold increase | 2.8 µM | 15 min |

Visualizing Probe Mechanisms and Cellular Workflows

Understanding the logical and experimental flow is crucial for the successful application of cysteine probes. The following diagrams, rendered using Graphviz, illustrate key concepts and workflows.

Caption: Logical workflow of a "turn-on" fluorescent probe for cysteine detection.

Caption: General experimental workflow for cellular imaging with a cysteine probe.

Experimental Protocols

The following sections provide representative, detailed methodologies for the synthesis of a probe and its application in cellular imaging. These protocols are generalized and may require optimization for specific probes or cell lines.

Protocol 1: Synthesis of a Naphthalimide-Iodoacetamide Probe (e.g., Nap-I)

This protocol is based on the synthesis of iodoacetamide-functionalized probes, which are commonly used as cysteine-reactive electrophiles.

Materials:

-

4-Bromo-1,8-naphthalic anhydride

-

Ethanolamine

-

1,2-Ethylenediamine

-

Chloroacetyl chloride

-

Sodium iodide (NaI)

-

Triethylamine (TEA)

-

Solvents: 1,4-Dioxane, 2-Methoxyethanol, Dichloromethane (DCM), Acetone

-

Standard laboratory glassware and purification apparatus (e.g., silica gel for column chromatography)

Procedure:

-

Synthesis of Intermediate 1: Reflux 4-bromo-1,8-naphthalic anhydride with ethanolamine in 1,4-dioxane for 4 hours. Monitor reaction completion by TLC. After cooling, collect the precipitate, wash, and dry to yield the N-substituted anhydride.

-

Synthesis of Intermediate 2: Reflux Intermediate 1 with 1,2-ethylenediamine in 2-methoxyethanol for 3 hours. This step introduces a primary amine for further functionalization. Purify the product by precipitation and washing.

-

Synthesis of Intermediate 3 (Chloroacetamide derivative): Dissolve Intermediate 2 in anhydrous DCM. Add triethylamine (as a base) and cool the solution in an ice bath. Add chloroacetyl chloride dropwise and stir the reaction at room temperature overnight. Purify the product using column chromatography.

-

Final Probe Synthesis (Nap-I): Dissolve Intermediate 3 in acetone and add an excess of sodium iodide (NaI). Reflux the mixture for 24 hours in the dark (Finkelstein reaction). The iodide substitutes the chloride to form the final, more reactive iodoacetamide probe. After the reaction, remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain the final probe.

-

Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Cellular Imaging of Cysteine using a Fluorescent Probe

This protocol provides a general framework for labeling and imaging intracellular cysteine in live cells.

Materials:

-

HeLa cells (or other cell line of interest)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Cysteine-specific fluorescent probe (e.g., 1 mM stock in DMSO)

-

N-Ethylmaleimide (NEM) (optional, as a negative control to deplete thiols)

-

Confocal laser scanning microscope

Procedure:

-

Cell Culture: Plate HeLa cells onto glass-bottom confocal dishes or chamber slides. Culture overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cells to adhere.

-

Probe Loading:

-

Remove the culture medium and wash the cells once with PBS.

-

Prepare a working solution of the fluorescent probe (e.g., 10 µM) in serum-free cell culture medium.

-

Incubate the cells with the probe solution for 30 minutes at 37°C.

-

-

Control Groups (Optional but Recommended):

-

Negative Control: Pre-treat a separate dish of cells with an excess of NEM (e.g., 1 mM) for 30 minutes before adding the probe. This will block most free thiols, resulting in significantly lower fluorescence.

-

Positive Control: Pre-treat another dish of cells with exogenous cysteine (e.g., 100 µM) for 1-2 hours before probe loading to observe an enhanced signal.

-

-

Washing: After incubation, remove the probe solution and wash the cells three times with warm PBS (pH 7.4) to remove any excess, unreacted probe.

-

Imaging:

-

Add fresh PBS or imaging buffer to the cells.

-

Immediately image the cells using a confocal microscope.

-

Use the appropriate excitation laser line (e.g., 405 nm for coumarin, 488 nm or 561 nm for BODIPY) and collect the emission within the expected range for the fluorophore.

-

Acquire images using identical settings (e.g., laser power, gain, pinhole) for all experimental and control groups to allow for quantitative comparison.

-

-

Data Analysis: Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of individual cells or regions of interest. Compare the fluorescence intensity between control and experimental groups.

Cysteine Modifications in Key Signaling Pathways

Cysteine-specific probes are instrumental in dissecting the role of redox modifications in complex signaling networks.

The Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response. Under basal conditions, the repressor protein Keap1 binds to the transcription factor Nrf2, targeting it for ubiquitination and proteasomal degradation. Keap1 is exceptionally rich in reactive cysteine residues that act as sensors for oxidative or electrophilic stress. Modification of these critical cysteines (e.g., C151, C273, C288) by electrophiles or oxidants induces a conformational change in Keap1, which disrupts its ability to bind Nrf2. This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and activate the expression of a battery of antioxidant and cytoprotective genes.

Caption: The Keap1-Nrf2 pathway, highlighting modification of Keap1 cysteines under stress.

Redox Regulation of EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase crucial for cell growth and proliferation. Upon ligand binding, EGFR activation leads to the local production of hydrogen peroxide (H₂O₂) by NADPH oxidases. This H₂O₂ acts as a secondary messenger, oxidizing specific, redox-sensitive cysteine residues. A key target is a cysteine within the EGFR active site itself (Cys797), and its oxidation to sulfenic acid enhances the receptor's kinase activity. Furthermore, H₂O₂ can inactivate protein tyrosine phosphatases (PTPs), which normally dephosphorylate and dampen EGFR signaling, by oxidizing their catalytic cysteine. This dual mechanism leads to a sustained, amplified signal downstream of EGFR activation. Probes capable of detecting sulfenic acid are vital for studying these transient signaling events.

Conclusion and Future Outlook

Cysteine-specific probes are indispensable tools in modern chemical biology, drug discovery, and biomedical research. They provide a window into the dynamic redox landscape of the cell, enabling the study of signaling pathways with unprecedented spatiotemporal resolution. The continued development of probes with improved properties—such as near-infrared emission for deeper tissue imaging, faster response kinetics, and enhanced specificity for different oxidative modifications—will further advance our understanding of cysteine's role in health and disease. These powerful molecular imaging agents will undoubtedly continue to illuminate new therapeutic targets and diagnostic strategies for a wide range of human disorders.

References

- 1. Activity-Based Protein Profiling for Functional Cysteines and Protein Target Identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Colorimetric and fluorescent probes for cysteine detection: Applications in food safety and cellular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Redox Regulation of EGFR Signaling Through Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Turn-On Fluorescent Probe for Sensitive Detection of Cysteine in a Fully Aqueous Environment and in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Fluorescent Coumarin-Based Probe for the Fast Detection of Cysteine with Live Cell Application - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Understanding Thiol Reactivity in Proteins

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles governing thiol reactivity in proteins, with a focus on the amino acid cysteine. It delves into the chemical properties of thiols, the factors influencing their reactivity, and the significant roles these reactions play in protein structure, function, and cellular signaling. Detailed experimental protocols and quantitative data are presented to equip researchers with the knowledge to investigate and modulate thiol reactivity in their own work.

The Unique Chemistry of the Cysteine Thiol

The reactivity of the thiol (or sulfhydryl) group (-SH) of cysteine residues is central to many biological processes.[1][2] Cysteine is one of the least abundant amino acids, yet it is often found in highly conserved regions of proteins, particularly in functional sites such as catalytic, regulatory, or binding domains.[1][2] Its unique chemical properties, including its nucleophilicity and ability to form disulfide bonds, make it a key player in protein structure and function.[1]

The thiol group of cysteine is ionizable, and upon deprotonation, it forms a negatively charged thiolate anion (-S⁻). This thiolate is a potent nucleophile, readily participating in a variety of chemical reactions. The reactivity of a cysteine residue is largely dictated by the proportion of the thiol that exists in the thiolate form at a given pH, which is in turn governed by its acid dissociation constant (pKa).

Factors Influencing Thiol Reactivity

The reactivity of a specific cysteine residue within a protein is not uniform and is influenced by several key factors:

-

pKa Value: The pKa of a free cysteine thiol is approximately 8.5. However, within the protein microenvironment, the pKa of a cysteine residue can vary significantly, ranging from as low as 3 to as high as 14. A lower pKa means a greater proportion of the highly reactive thiolate anion is present at physiological pH, thus increasing its nucleophilicity and reactivity.

-

Protein Microenvironment: The local environment surrounding a cysteine residue plays a crucial role in modulating its pKa and reactivity.

-

Neighboring Amino Acids: The presence of nearby positively charged amino acids (e.g., arginine, lysine, histidine) can stabilize the thiolate anion, lowering the pKa and enhancing reactivity. Conversely, negatively charged residues (e.g., aspartic acid, glutamic acid) can destabilize the thiolate, increasing the pKa and reducing reactivity.

-